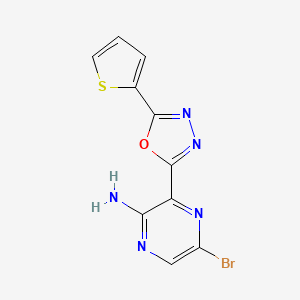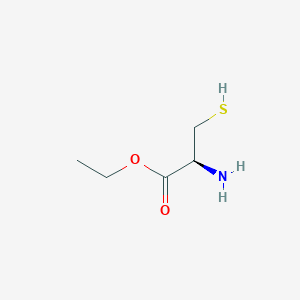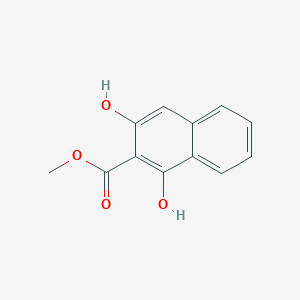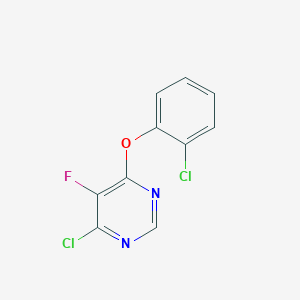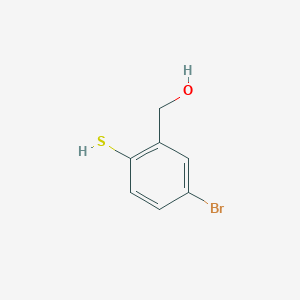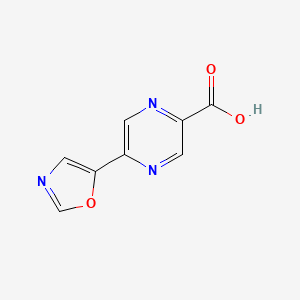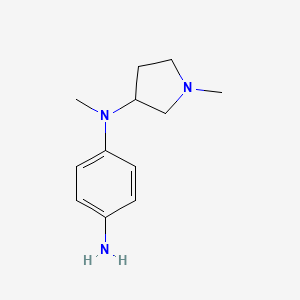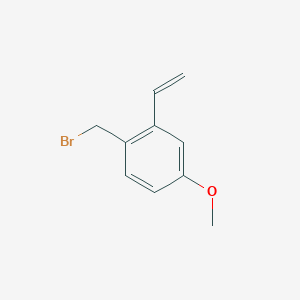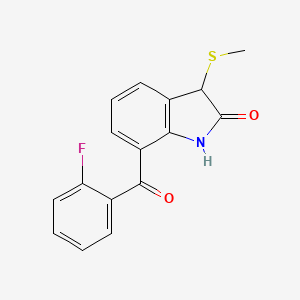![molecular formula C28H30FNO2 B8461578 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- CAS No. 55477-16-2](/img/structure/B8461578.png)
5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- is a complex organic compound that features a chromeno[4,3-c]pyridine core structure
Métodos De Preparación
The synthesis of 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- involves multiple steps, including the formation of the chromeno[4,3-c]pyridine core and subsequent functionalization. The synthetic routes typically involve:
Formation of the Chromeno[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 4-fluorophenyl and pentan-2-yl groups through substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.
Análisis De Reacciones Químicas
5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using palladium catalysts.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.
Major Products: Depending on the reaction, products can include various substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include other chromeno[4,3-c]pyridine derivatives with different substituents. Compared to these, 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
Propiedades
Número CAS |
55477-16-2 |
|---|---|
Fórmula molecular |
C28H30FNO2 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-10-prop-2-enoxychromeno[4,3-c]pyridine |
InChI |
InChI=1S/C28H30FNO2/c1-5-15-31-25-16-21(19(2)7-6-8-20-9-11-22(29)12-10-20)17-26-27(25)23-18-30-14-13-24(23)28(3,4)32-26/h5,9-14,16-19H,1,6-8,15H2,2-4H3 |
Clave InChI |
JGNOLEMBWWKEDT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC1=CC=C(C=C1)F)C2=CC3=C(C(=C2)OCC=C)C4=C(C=CN=C4)C(O3)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
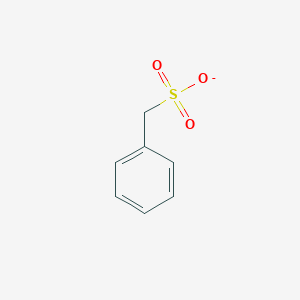

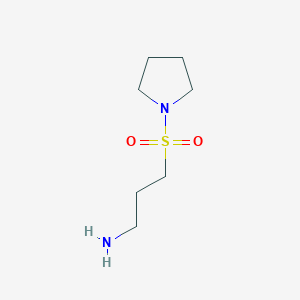
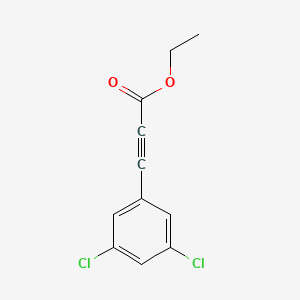
![4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride](/img/structure/B8461520.png)
